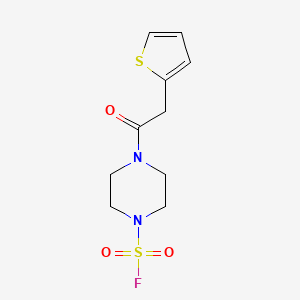
N-(2,5-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as MNS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNS is a small molecule that belongs to the class of sulfonyl benzamides, which have been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(2,5-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase enzymes. Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance. These compounds, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have shown significant inhibitory activity against different carbonic anhydrase isoforms, with nanomolar half maximal inhibitory concentrations. This suggests potential applications in developing therapeutics for conditions related to carbonic anhydrase dysfunction (Supuran, Maresca, Gregáň, & Remko, 2013).
CB2 Receptor Agonism
Research into the therapeutic potential of CB2 receptor agonists has identified N-(2,5-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide derivatives as potent and selective agonists for the CB2 receptor. This receptor is involved in modulating immune response and inflammation. Compounds such as N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide have shown efficacy in in vivo models of pain, indicating their potential use in pain management and inflammatory diseases (Sellitto et al., 2010).
Antioxidant and Enzyme Inhibition Activities
A series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds have been synthesized and evaluated for their antioxidant properties and enzyme inhibition activities. These compounds demonstrated significant inhibitory effects against acetylcholinesterase enzyme, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease (Fatima et al., 2013).
Anticancer Activity
Indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, synthesized from N-(2,5-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, have been investigated for their anticancer activity. Compounds like 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed promising inhibition against breast cancer cell lines without affecting noncancerous cells, highlighting their potential as selective anticancer agents (Gaur et al., 2022).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-4-15(2)18(13-14)20-19(22)16-5-7-17(8-6-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIXEAMDMTRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

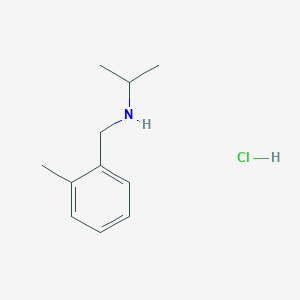
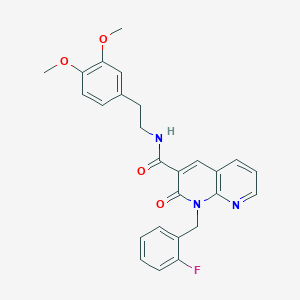
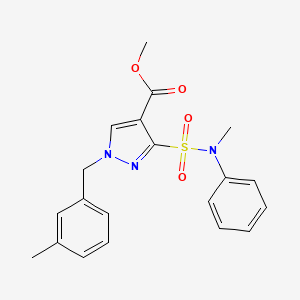
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)
![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)
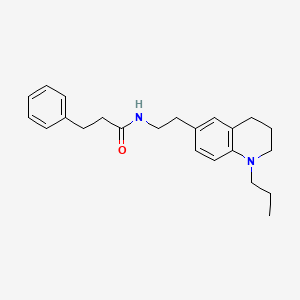
methanone](/img/structure/B2954247.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)


